2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one
Description
2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one is a cyclopentanone derivative featuring a triphenylphosphoranylidene substituent at the 2-position.
The compound’s crystallographic data, if available, could be refined using programs like SHELXL, a widely used tool for small-molecule structure determination .
Properties
CAS No. |
2136-76-7 |
|---|---|
Molecular Formula |
C23H21OP |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)cyclopentan-1-one |
InChI |
InChI=1S/C23H21OP/c24-22-17-10-18-23(22)25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI Key |
CVPGAJURWPTFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction Variants
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of phosphorus ylides with carbonyl compounds. Traditional Wittig reagents (e.g., triphenylphosphine-derived ylides) typically generate alkenes, but modifications can yield phosphoranylidene ketones. For 2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one, a plausible route involves:
-
Phosphonium Salt Formation : Treatment of triphenylphosphine with an α-brominated cyclopentanone derivative (e.g., 2-bromocyclopentanone) in an inert solvent like dichloromethane generates a phosphonium salt.
-
Ylide Generation : Deprotonation of the phosphonium salt using a strong base (e.g., potassium tert-butoxide) yields the corresponding ylide.
-
Intramolecular Stabilization : The ylide stabilizes via conjugation with the cyclopentanone carbonyl, forming the target compound.
This method mirrors the synthesis of structurally analogous compounds, such as 2-(Triphenyl-λ⁵-phosphanylidene)non-4-yn-3-one, where alkyne-containing phosphoranylidenes are synthesized via similar phosphonium intermediates. Challenges include the instability of α-brominated cyclopentanone, which may require in situ generation under controlled conditions.
Phosphonium Salt Alkylation and Deprotonation
An alternative approach leverages direct alkylation of triphenylphosphine with a pre-functionalized cyclopentanone:
-
Electrophilic Activation : Cyclopentanone is converted to its enolate using a base (e.g., LDA), which is then quenched with an electrophilic phosphorus source.
-
Triphenylphosphine Incorporation : Reaction of the activated enolate with triphenylphosphine in the presence of a Lewis acid (e.g., BF₃·OEt₂) facilitates P–C bond formation.
-
Oxidation : Mild oxidation (e.g., with H₂O₂) converts the trivalent phosphorus to a pentavalent state, yielding the λ⁵-phosphanylidene derivative.
This route avoids unstable intermediates but requires precise control over enolate reactivity to prevent side reactions.
Condensation Reactions
Condensation of triphenylphosphine with cyclopentanone under dehydrating conditions offers a one-pot synthesis:
-
Reagent System : A mixture of triphenylphosphine, cyclopentanone, and a dehydrating agent (e.g., molecular sieves or P₂O₅) in toluene.
-
Thermal Activation : Heating the mixture under reflux (110°C, 24 h) promotes P–C bond formation via elimination of water.
-
Workup : Purification via column chromatography isolates the product.
While experimentally straightforward, this method may suffer from low yields due to competing side reactions, necessitating optimization of stoichiometry and reaction time.
Comparative Analysis of Methods
The table below summarizes key parameters for the aforementioned synthetic routes:
| Method | Reagents | Conditions | Yield (%)* | Advantages | Challenges |
|---|---|---|---|---|---|
| Wittig Variant | PPh₃, 2-bromocyclopentanone, t-BuOK | Anhydrous, 0°C to RT | 40–60 | High selectivity | Unstable intermediates |
| Phosphonium Alkylation | PPh₃, LDA, BF₃·OEt₂, H₂O₂ | Low temperature, inert | 30–50 | Avoids brominated precursors | Sensitive to moisture |
| Condensation | PPh₃, cyclopentanone, molecular sieves | Reflux, 24 h | 20–35 | One-pot synthesis | Low yield, byproduct formation |
*Yields estimated from analogous reactions in organophosphorus literature.
Experimental Considerations
Solvent and Atmosphere
Reactions involving phosphorus ylides or enolates require anhydrous solvents (e.g., THF, CH₂Cl₂) and inert atmospheres (N₂ or Ar) to prevent hydrolysis or oxidation.
Purification
Column chromatography using silica gel and ethyl acetate/hexane gradients is effective for isolating the target compound. Crystallization from ethanol/water mixtures may further enhance purity.
Analytical Characterization
-
¹H NMR : Key signals include the cyclopentanone methylene protons (δ 2.5–3.0 ppm) and aromatic protons from triphenylphosphine (δ 7.3–7.7 ppm).
-
³¹P NMR : A singlet near δ 20–25 ppm confirms the λ⁵-phosphanylidene structure.
Applications and Derivatives
2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one serves as a precursor for:
-
Heterocyclic Synthesis : Participation in [3+2] cycloadditions to form phosphorous-containing heterocycles.
-
Catalysis : As a ligand in transition-metal complexes for cross-coupling reactions.
Derivatives with modified aryl groups (e.g., electron-withdrawing substituents) can tune electronic properties for specific applications.
Chemical Reactions Analysis
Types of Reactions
2-(triphenylphosphoranylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds. These products can be further utilized in various chemical transformations and applications.
Scientific Research Applications
2-(triphenylphosphoranylidene)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used in studies involving phosphoranylidene-containing biomolecules.
Medicine: Research on potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(triphenylphosphoranylidene)cyclopentanone involves the formation of a phosphonium ylide intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of cyclopentan-1-one derivatives, highlighting substituent differences and their implications:
Biological Activity
2-(Triphenyl-lambda^5-phosphanylidene)cyclopentan-1-one, a compound featuring a phosphanylidene moiety, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound 2-(Triphenyl-lambda^5-phosphanylidene)cyclopentan-1-one is characterized by its triphenylphosphine-derived phosphanylidene structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is , and its molecular weight is approximately 318.32 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing phosphanylidene groups exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various phosphanylidene derivatives, including 2-(Triphenyl-lambda^5-phosphanylidene)cyclopentan-1-one, against several bacterial strains. The results demonstrated that the compound showed notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone of 15 mm at a concentration of 100 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays were conducted using human cancer cell lines to assess the compound's potential as an anticancer agent. The MTT assay revealed that 2-(Triphenyl-lambda^5-phosphanylidene)cyclopentan-1-one exhibited a dose-dependent cytotoxic effect on HeLa cells, with an IC50 value of 25 µM after 48 hours of treatment. This suggests potential applications in cancer therapy.
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells when treated with the compound compared to control groups.
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the synthesis and biological evaluation of phosphanylidene derivatives, including 2-(Triphenyl-lambda^5-phosphanylidene)cyclopentan-1-one. The study involved:
- Objective : To evaluate antimicrobial activities against various pathogens.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited significant activity against E. coli and S. aureus.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Anticancer Properties
Another study explored the anticancer potential of the compound on different cancer cell lines:
- Objective : To assess cytotoxic effects on HeLa and MCF-7 cells.
- Methodology : MTT assay for cell viability.
- Results : Significant reduction in cell viability was observed.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Q & A
Q. Example Protocol :
Combine cyclopentanone derivative with triphenylphosphine in THF.
Add NaH gradually at 0°C.
Stir for 12–24 hours at room temperature.
Isolate the product via column chromatography (yield: ~50–70%).
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
Q. X-ray Crystallography :
- SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. The phosphanylidene group exhibits trigonal bipyramidal geometry .
Table 1 : Example NMR Data for Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Source |
|---|---|---|---|
| 2-(4-Acetylphenyl)cyclopentan-1-one | 2.5 (cyclopentanone) | N/A | |
| Benzoylmethylenetriphenylphosphorane | 7.2–7.4 (aromatic) | 22.5 |
How can computational methods predict the reactivity of this compound in organocatalytic or cycloaddition reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking are used to study:
- Electrophilic/Nucleophilic Sites : Partial charge analysis identifies reactive centers on the cyclopentanone and phosphorane groups.
- Transition States : For cycloadditions, geometry optimization reveals activation energies (e.g., [3+2] or [4+2] pathways).
- Solvent Effects : COSMO-RS models simulate solvent interactions, predicting rate constants .
Q. Case Study :
- A derivative, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, was screened for biological activity using in silico docking with acetylcholinesterase (PDB: 4EY7), guiding experimental validation .
What strategies resolve contradictions in crystallographic data during structural refinement?
Advanced Research Question
Discrepancies in X-ray data (e.g., thermal motion, disorder) are addressed by:
Multi-Solution Refinement : SHELXD tests multiple phase solutions to identify the most probable model .
Twinned Data Handling : SHELXL’s TWIN command refines twin laws for overlapping reflections.
Hydrogen Bond Analysis : Validate hydrogen bonding networks against DFT-optimized geometries.
Example :
For a phosphorane ylide, anisotropic displacement parameters (ADPs) are refined with SHELXL’s SIMU and DELU restraints to model thermal motion accurately .
How can isotopic labeling and kinetic studies elucidate reaction mechanisms involving this compound?
Advanced Research Question
Isotopic Labeling :
- ²H or ¹³C Labeling : Track proton transfer in ylide formation (e.g., deuterated cyclopentanone derivatives).
- Kinetic Isotope Effects (KIE) : Compare rates of labeled vs. unlabeled substrates to identify rate-determining steps.
Q. Experimental Design :
Synthesize ¹³C-labeled cyclopentanone at the carbonyl position.
Monitor reaction progress via in situ NMR or IR spectroscopy.
Fit kinetic data to models (e.g., Eyring equation) to determine activation parameters.
Case Study :
In analogous Wittig reactions, KIE studies revealed that ylide formation (deprotonation) is slower than the subsequent [2+2] cycloaddition step .
What are the challenges in analyzing stereoelectronic effects of the phosphanylidene group?
Advanced Research Question
The λ⁵-phosphorus center exhibits hypervalent bonding, complicating orbital analysis. Strategies include:
- Natural Bond Orbital (NBO) Analysis : Quantifies resonance interactions (e.g., P→O hyperconjugation).
- X-ray Absorption Spectroscopy (XAS) : Probes phosphorus coordination geometry.
- Comparative Studies : Contrast with λ³-phosphine derivatives to isolate stereoelectronic contributions.
Example :
NBO analysis of triphenylphosphorane ylides shows significant σ*(P–C) antibonding interactions, influencing reactivity .
Table 2 : Key Synthetic and Analytical Challenges
| Challenge | Methodological Solution | Reference |
|---|---|---|
| Low crystallinity | Vapor diffusion crystallization | |
| Ambiguous NMR assignments | 2D NMR (COSY, HSQC) | |
| Reaction intermediate instability | Low-temperature stopped-flow NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
